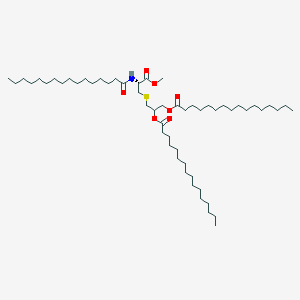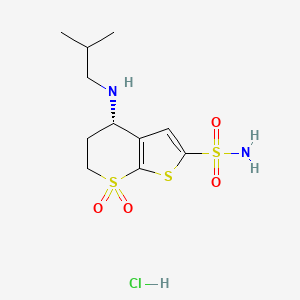
Sezolamide hydrochloride
説明
セゾラミド塩酸塩は、メルクセローノ社が開発した強力な炭酸脱水酵素阻害剤です。主に緑内障や眼圧亢進などの眼疾患の治療に使用されます。 この化合物は眼圧を低下させることで作用し、眼科における貴重な治療薬となっています .
2. 製法
合成経路と反応条件: セゾラミド塩酸塩の合成には、いくつかの重要なステップが含まれます。
アミドの形成: 前駆体化合物を硫酸中でアセトニトリルと反応させることにより、アミド中間体が得られます。
加水分解: この中間体は、塩酸とメタノールの混合物中で加水分解され、4-アミノ誘導体になります。
アシル化と還元: 4-アミノ誘導体は、イソブチリルクロリドとアシル化され、続いてボラン-メチルスルフィド錯体で還元され、ラセミ体が生成されます.
工業的製造方法: セゾラミド塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われ、高収率と高純度が保証されます。 このプロセスには、医薬品としての用途に適した最終製品を得るために、反応条件と精製工程を慎重に制御することが含まれます .
反応の種類:
酸化: セゾラミド塩酸塩は、特に強力な酸化剤の存在下で、酸化反応を受ける可能性があります。
還元: この化合物は、ボラン-メチルスルフィド錯体などの試薬を使用して還元できます。
一般的な試薬と条件:
酸化剤: 過酸化水素とタングステン酸ナトリウム。
還元剤: ボラン-メチルスルフィド錯体。
置換試薬: アシル化のためのイソブチリルクロリド.
主な生成物: これらの反応から生成される主な生成物には、セゾラミド塩酸塩のさまざまな誘導体があり、それらは異なる薬理作用を持つ可能性があります .
4. 科学研究における用途
セゾラミド塩酸塩は、幅広い科学研究用途があります。
化学: 炭酸脱水酵素阻害剤の研究におけるモデル化合物として使用されます。
生物学: 炭酸脱水酵素を含む細胞プロセスへの影響について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sezolamide hydrochloride involves several key steps:
Formation of Amide: The reaction of a precursor compound with acetonitrile in sulfuric acid provides the amide intermediate.
Hydrolysis: This intermediate is then hydrolyzed in a mixture of hydrochloric acid and methanol to yield a 4-amino derivative.
Acylation and Reduction: The 4-amino derivative undergoes acylation with isobutyryl chloride, followed by reduction with a borane-methylsulfide complex to produce the racemate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions and purification steps to obtain the final product suitable for pharmaceutical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using agents like borane-methylsulfide complex.
Substitution: It can participate in substitution reactions, especially involving its sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and sodium tungstate.
Reducing Agents: Borane-methylsulfide complex.
Substitution Reagents: Isobutyryl chloride for acylation.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
科学的研究の応用
Sezolamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying carbonic anhydrase inhibitors.
Biology: Investigated for its effects on cellular processes involving carbonic anhydrase.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension.
Industry: Employed in the development of new ophthalmic drugs and formulations.
作用機序
セゾラミド塩酸塩は、炭酸脱水酵素を阻害することで効果を発揮します。この阻害は、炭酸水素イオンの生成を抑制し、眼内の房水の分泌を減らし、結果として眼圧を低下させます。 この化合物は、眼の毛様体にある炭酸脱水酵素アイソザイムを特異的に標的とします .
類似化合物:
ドルゾラミド: 緑内障の治療に使用される別の炭酸脱水酵素阻害剤。
アセタゾラミド: 緑内障や高山病など、さまざまな疾患に使用される全身性の炭酸脱水酵素阻害剤
比較:
セゾラミドとドルゾラミド: どちらも局所的に作用する炭酸脱水酵素阻害剤ですが、セゾラミドは眼圧を低下させる効果がより強力であることが示されています。
セゾラミド塩酸塩は、その高い効力と眼圧を低下させる標的とされた作用により、眼科治療における貴重な化合物となっています .
類似化合物との比較
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness
Comparison:
Sezolamide vs. Dorzolamide: Both are topical carbonic anhydrase inhibitors, but sezolamide has shown higher potency in reducing intraocular pressure.
Sezolamide vs. Acetazolamide: Sezolamide is used topically, whereas acetazolamide is used systemically. .
Sezolamide hydrochloride stands out due to its high potency and targeted action in reducing intraocular pressure, making it a valuable compound in ophthalmic treatments .
特性
CAS番号 |
119271-78-2 |
|---|---|
分子式 |
C11H19ClN2O4S3 |
分子量 |
374.9 g/mol |
IUPAC名 |
(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H/t9-;/m0./s1 |
InChIキー |
VYZDSLFBCSLIEA-FVGYRXGTSA-N |
SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
異性体SMILES |
CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
正規SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
119271-78-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-ol](/img/structure/B1681559.png)
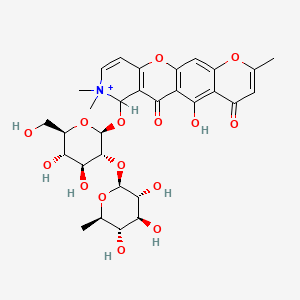

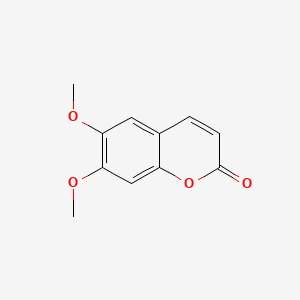
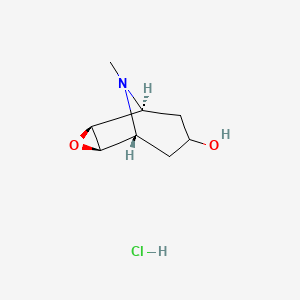
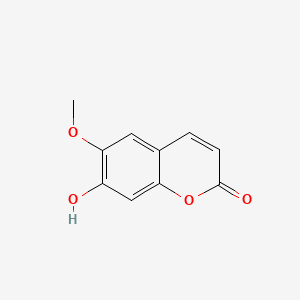
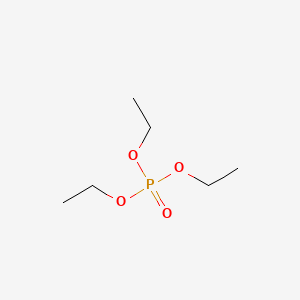
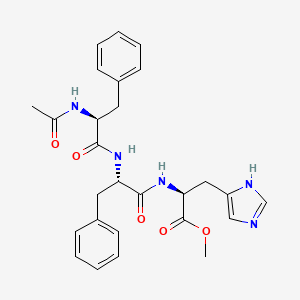
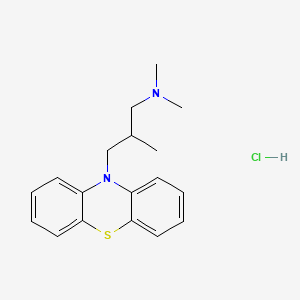
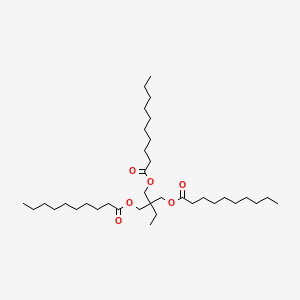
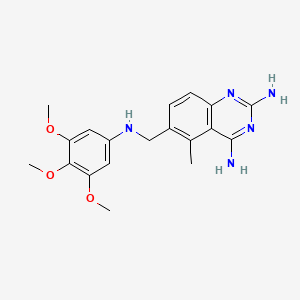
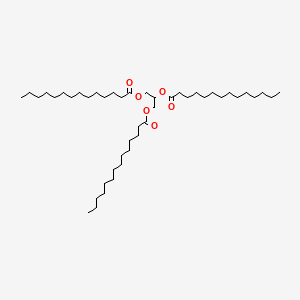
![[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1681581.png)
